molecular formula C9H11NO3 B1610848 2,3,5-Trimethyl-4-nitrophenol CAS No. 92892-04-1

2,3,5-Trimethyl-4-nitrophenol

Cat. No.: B1610848
CAS No.: 92892-04-1
M. Wt: 181.19 g/mol
InChI Key: QOCJGBIUCNTAJZ-UHFFFAOYSA-N
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Description

2,3,5-Trimethyl-4-nitrophenol is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol It is a nitro compound, characterized by the presence of a nitro group (-NO2) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-Trimethyl-4-nitrophenol can be synthesized through a multi-step reaction process. One common method involves the nitration of 2,3,5-trimethylphenol using nitric acid under controlled conditions . The reaction typically requires a catalyst such as palladium on activated carbon and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethyl-4-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Sodium borohydride, hydrogen gas, palladium on carbon catalyst.

    Substitution: Electrophiles such as halogens, sulfonic acids, and nitrating agents.

Major Products

    Reduction: 2,3,5-Trimethyl-4-aminophenol.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

2,3,5-Trimethyl-4-nitrophenol has several applications in scientific research:

    Environmental Remediation: It is studied for its role in the degradation of pollutants in soil and water.

    Catalysis: Used as a model compound in the study of catalytic reduction reactions involving nitro compounds.

    Green Chemistry: Involved in the green synthesis of metal nanoparticles, which are used as catalysts in various industrial processes.

Comparison with Similar Compounds

2,3,5-Trimethyl-4-nitrophenol can be compared with other nitro phenols such as 4-nitrophenol and 3-methyl-4-nitrophenol. While all these compounds share the nitro group, this compound is unique due to the presence of three methyl groups, which influence its chemical reactivity and physical properties. The methyl groups can affect the compound’s solubility, boiling point, and interaction with other molecules.

Similar Compounds

  • 4-Nitrophenol
  • 3-Methyl-4-nitrophenol
  • 2-Chloro-4-nitrophenol

Properties

IUPAC Name

2,3,5-trimethyl-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5-4-8(11)6(2)7(3)9(5)10(12)13/h4,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCJGBIUCNTAJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1[N+](=O)[O-])C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80537127
Record name 2,3,5-Trimethyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92892-04-1
Record name 2,3,5-Trimethyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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